molecular formula C8H8N2 B1277243 3-Amino-4-methylbenzonitrile CAS No. 60710-80-7

3-Amino-4-methylbenzonitrile

Cat. No.: B1277243
CAS No.: 60710-80-7
M. Wt: 132.16 g/mol
InChI Key: IEWMNQUBZPVSSV-UHFFFAOYSA-N
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Description

3-Amino-4-methylbenzonitrile: is an organic compound with the chemical formula C8H8N2 . It is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to a benzene ring, along with a nitrile group (-CN). This compound is a white crystalline solid with a melting point of approximately 81°C and a boiling point of around 312.8°C . It is soluble in organic solvents such as ethanol, dimethylformamide, and ether, but insoluble in water .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

3-Amino-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

3-Amino-4-methylbenzonitrile is used as a building block in the synthesis of various organic compounds. Its functional groups make it a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology:

In biological research, this compound is used as a precursor in the synthesis of bioactive molecules. It can be incorporated into molecular frameworks to study the structure-activity relationships of potential drug candidates .

Medicine:

Its derivatives have been investigated for their pharmacological properties, including antimicrobial and anticancer activities .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a key intermediate in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of 3-Amino-4-methylbenzonitrile depends on its specific application and the molecular targets involvedThe presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 2-Amino-4-methylbenzonitrile
  • 4-Amino-3-methylbenzonitrile
  • 3-Amino-4-cyanotoluene
  • 5-Cyano-2-methylaniline

Comparison:

Compared to its similar compounds, 3-Amino-4-methylbenzonitrile is unique due to the specific positioning of its functional groups. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the amino group at the 3-position and the nitrile group at the 4-position allows for specific substitution patterns and reactivity that differ from other isomers .

Properties

IUPAC Name

3-amino-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWMNQUBZPVSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426838
Record name 3-Amino-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60710-80-7
Record name 3-Amino-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-methylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a reaction vessel was charged 4-cyano-2-nitrotoluene (12) (300 g) and ethanol, and 10% palladium/carbon (9.5 g) was added to this and a hydrogen catalytic reduction reaction was conducted at room temperature. When absorption of hydrogen disappeared, palladium/carbon was removed by filtration, then, the solvent was distilled off from filtrate, to obtain 4-cyano-2-aminotoluene (13) (132.5 g, yield from (11) is 98%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

120 g of 3-Nitro-4-methylbenzonitrile were suspended in 1.2 l of EtOH and hydrogenated in the presence of 7 g of Pd/C (10%) with 50 l of hydrogen at room temperature. After removal of the catalyst, the solvent was stripped off. 95 g of pure product were obtained (97%). 1H-NMR (DMSO-d6 ; δ in ppm): 7.1 (dd, 1H); 6.90 (d, 1H); 6.85 (dd, 1H); 5.35 (s, 2H, NH2 [sic]); 2.15 (s, 3H)
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
50 L
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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